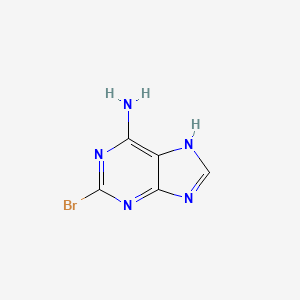

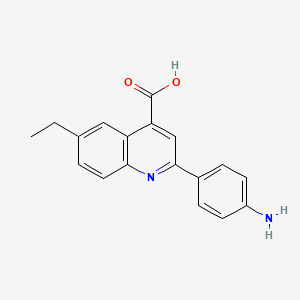

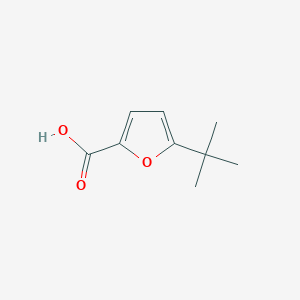

![molecular formula C11H13ClN2O2 B1335352 N-[4-(acetylamino)benzyl]-2-chloroacetamide CAS No. 102677-62-3](/img/structure/B1335352.png)

N-[4-(acetylamino)benzyl]-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(acetylamino)benzyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 102677-62-3 . It has a molecular weight of 240.69 .

Molecular Structure Analysis

The InChI code for “N-[4-(acetylamino)benzyl]-2-chloroacetamide” is1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“N-[4-(acetylamino)benzyl]-2-chloroacetamide” has a molecular weight of 226.66 g/mol . It has a computed XLogP3 value of 0.8, which is a measure of its lipophilicity . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 3 .Scientific Research Applications

Antimicrobial Agent Development

The structure of N-(4-Acetamidobenzyl)-2-chloroacetamide has been utilized in the synthesis of derivatives that exhibit promising antimicrobial properties. These derivatives have been tested against various bacterial (Gram-positive and Gram-negative) and fungal species, showing significant potential in combating microbial infections .

Anticancer Research

This compound has been involved in the synthesis of molecules with antiproliferative properties. Specifically, its derivatives have shown activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7), indicating its potential use in cancer treatment research .

Molecular Docking Studies

N-(4-Acetamidobenzyl)-2-chloroacetamide derivatives have been used in molecular docking studies to understand their binding modes with various receptors. This is crucial for rational drug design, as it helps in predicting the interaction between drugs and their target molecules .

Chemical Synthesis

N-(4-Acetamidobenzyl)-2-chloroacetamide serves as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a valuable compound for constructing complex molecules for further pharmacological study .

Pharmacological Studies

The compound’s derivatives are being explored for their pharmacological activities, including their use as lead compounds in drug discovery. Their potential to act on various biological pathways is a subject of ongoing research .

Mitochondrial Research

Derivatives of N-(4-Acetamidobenzyl)-2-chloroacetamide have been investigated for their role in activating mitochondrial ATP-dependent potassium channels (mitoKATP). This is particularly relevant in the study of ischemia/reperfusion-induced ventricular arrhythmias .

Safety and Hazards

properties

IUPAC Name |

N-[(4-acetamidophenyl)methyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHYGFQEGMNRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404666 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

CAS RN |

102677-62-3 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

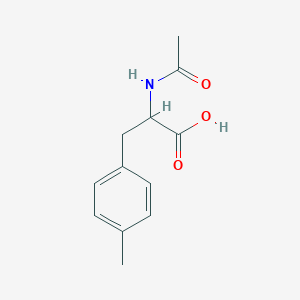

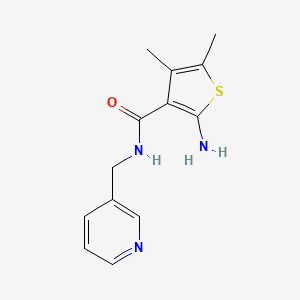

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)

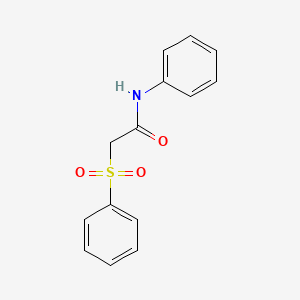

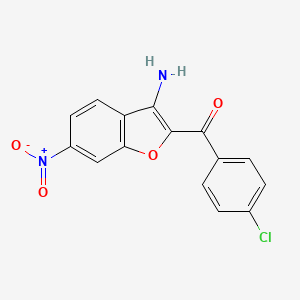

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

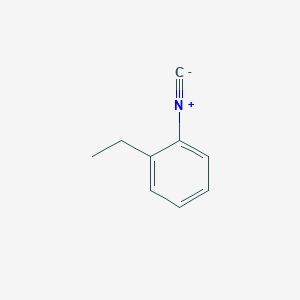

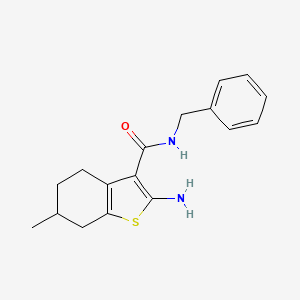

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)